
Application Notes and Protocols for SM-102 in
Therapeutic mRNA Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SM-102

Cat. No.: B3025710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SM-102 is a synthetic, ionizable amino lipid that has gained significant prominence in the field

of nucleic acid delivery. It is a critical component of lipid nanoparticles (LNPs) used to

encapsulate and deliver messenger RNA (mRNA) for therapeutic purposes, most notably in the

Moderna COVID-19 vaccine.[1][2] At physiological pH, SM-102 is nearly neutral, which

minimizes interactions with anionic cell membranes. However, within the acidic environment of

an endosome, it becomes protonated (positively charged). This charge switch is crucial for

disrupting the endosomal membrane and releasing the mRNA cargo into the cytoplasm, a

process sometimes referred to as the 'proton sponge effect'.[2][3] Once in the cytoplasm, the

mRNA can be translated into protein by the cellular machinery. This mechanism of action

makes SM-102 an effective vehicle for mRNA-based vaccines and therapeutics.

SM-102-based LNPs are self-assembling structures that protect the delicate mRNA from

degradation by nucleases in the body and facilitate its entry into cells via receptor-mediated

endocytosis.[1][4] The formulation typically includes helper lipids such as cholesterol, a

phospholipid like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and a PEGylated lipid

(e.g., DMG-PEG 2000) to stabilize the nanoparticle.[5][6]

These application notes provide detailed protocols for the formulation, characterization, and

application of SM-102-based lipid nanoparticles for therapeutic mRNA delivery.
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Data Presentation
Table 1: Physicochemical Properties of SM-102

Property Value Reference

IUPAC Name

heptadecan-9-yl 8-((2-

hydroxyethyl)(6-oxo-6-

(undecyloxy)hexyl)amino)octan

oate

[2]

CAS Number 2089251-47-6 [2]

Molecular Formula C44H87NO5 [1]

Molar Mass 710.182 g·mol−1 [1]

pKa ~6.68 [7]

Appearance Colorless oily compound [2]

Solubility
Soluble in organic solvents like

ethanol, DMSO, DMF
[6][7]

Table 2: Common SM-102 LNP Formulation
Compositions

Component Molar Ratio (%) Purpose Reference

SM-102 50

Ionizable cationic lipid

for mRNA

encapsulation and

endosomal escape

[5][6]

DSPC 10
Helper lipid for

structural integrity
[5][6]

Cholesterol 38.5
Stabilizes the

nanoparticle structure
[5][6]

DMG-PEG 2000 1.5

PEGylated lipid to

increase stability and

circulation time

[5][6]
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Table 3: Characterization of SM-102 LNPs
Parameter Typical Value Analytical Method Reference

Particle Size

(Hydrodynamic

Diameter)

80 - 120 nm
Dynamic Light

Scattering (DLS)
[8]

Polydispersity Index

(PDI)
< 0.2

Dynamic Light

Scattering (DLS)
[8]

Zeta Potential Near-neutral
Zeta Potential

Measurement
[8]

mRNA Encapsulation

Efficiency
> 95%

Fluorescence

Spectroscopy (e.g.,

RiboGreen assay)

[8][9]

Experimental Protocols
Protocol 1: Formulation of SM-102/mRNA Lipid
Nanoparticles
This protocol describes the formulation of SM-102 LNPs encapsulating mRNA using a

microfluidic mixing technique.

Materials:

SM-102

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

mRNA transcript in a low pH buffer (e.g., 25-100 mM citrate buffer, pH 4.0-5.0)[6][10]

Ethanol (200 proof, anhydrous)
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Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing system (e.g., NanoAssemblr™)

Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)

Sterile, RNase-free consumables (tubes, pipette tips)

Procedure:

Preparation of Lipid Stock Solutions:

Dissolve SM-102, DSPC, cholesterol, and DMG-PEG 2000 individually in absolute ethanol

to a final concentration of 10 mg/mL.[6][11]

Note: Cholesterol may require gentle warming (>37°C) to fully dissolve.[6]

Preparation of the Lipid Mixture:

In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired

molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:DMG-PEG 2000).[5][6]

Vortex the solution to ensure it is homogeneous.[11]

Preparation of the Aqueous mRNA Solution:

Dilute the mRNA stock in a citrate buffer (pH 4.0-5.0) to the desired concentration. The

N/P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA)

is a critical parameter, with a ratio of approximately 6 often used.[12]

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid mixture (in ethanol) into the organic phase inlet and the mRNA solution (in

aqueous buffer) into the aqueous phase inlet. A common volumetric ratio is 1:3

(organic:aqueous).[6][10]
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Initiate the mixing process at a defined total flow rate (e.g., 1-5 mL/min).[12] The rapid

mixing of the two phases leads to the self-assembly of the LNPs.

Collect the resulting LNP dispersion from the outlet.

Purification (Buffer Exchange):

To remove the ethanol and unencapsulated mRNA, perform dialysis against PBS (pH 7.4).

Transfer the LNP dispersion to a pre-hydrated dialysis cassette.

Dialyze against PBS at 4°C overnight, with at least two changes of the dialysis buffer.[6]

[12]

Sterilization and Storage:

Sterile filter the purified LNP solution through a 0.2 µm syringe filter.[6]

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of SM-102 LNPs
1. Size and Polydispersity Index (PDI) Measurement:

Method: Dynamic Light Scattering (DLS).

Procedure:

Dilute a small aliquot of the LNP formulation in PBS.

Measure the hydrodynamic diameter and PDI using a DLS instrument.

Acceptable values are typically a particle size of 80-120 nm and a PDI below 0.2.[8]

2. mRNA Encapsulation Efficiency:

Method: Fluorescence spectroscopy using a nucleic acid-staining dye (e.g., RiboGreen).

Procedure:
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Prepare two sets of LNP samples.

To one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the

encapsulated mRNA. This will measure the total mRNA.

The other set remains intact and will measure the amount of free (unencapsulated)

mRNA.

Add the RiboGreen reagent to both sets and measure the fluorescence intensity.

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total

Fluorescence - Free mRNA Fluorescence) / Total Fluorescence] x 100

3. Lipid Composition Analysis:

Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-

CAD) or Liquid Chromatography-Mass Spectrometry (LC/MS).[9][13]

Procedure:

Prepare lipid standards of known concentrations.

Disrupt the LNP samples to release the lipids.

Analyze the lipid composition and quantify each component by comparing the peak areas

to the standard curves.

Protocol 3: In Vitro Transfection of Cells with SM-
102/mRNA LNPs
Materials:

Cultured cells (e.g., HEK293, HeLa)

Complete cell culture medium

SM-102/mRNA LNP formulation
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Multi-well cell culture plates

Assay-specific reagents (e.g., luciferase assay substrate if using luciferase-encoding mRNA)

Procedure:

Plate the cells in a multi-well plate and allow them to adhere overnight.

On the day of transfection, replace the old medium with fresh, complete medium.

Add the SM-102/mRNA LNP formulation directly to the cells at the desired final mRNA

concentration (e.g., 0.25 - 2 µg/mL).[8]

Incubate the cells for the desired period (e.g., 24-48 hours).[8]

Assess the protein expression using an appropriate method (e.g., luciferase assay, Western

blot, flow cytometry for fluorescent proteins).

Cell viability can be assessed using assays such as MTT or trypan blue exclusion.

Protocol 4: In Vivo Administration of SM-102/mRNA
LNPs in Mice
Materials:

Animal model (e.g., BALB/c or C57BL/6 mice)

SM-102/mRNA LNP formulation

Sterile syringes and needles

In vivo imaging system (for reporter gene studies)

Anesthesia

Procedure:

Acclimatize the animals according to institutional guidelines.
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Dilute the SM-102/mRNA LNP formulation in sterile PBS to the desired final concentration for

injection. A typical dose for in vivo studies is 0.5 mg/kg of mRNA.[5][14]

Administer the LNP formulation via the desired route (e.g., intramuscular or intravenous

injection).

At a predetermined time point (e.g., 6, 24, 48 hours post-injection), assess the in vivo protein

expression.[15]

For reporter genes like luciferase, anesthetize the mice and perform in vivo

bioluminescence imaging.[15]

Alternatively, euthanize the animals, harvest tissues of interest (e.g., muscle at the

injection site, liver, spleen), and quantify protein expression or mRNA levels.

For toxicology studies, collect blood for biochemical analysis and harvest organs for

histopathological examination at specified time points after administration.[15]

Visualizations

Preparation

Formulation Purification & Storage

Lipid Mixture
(SM-102, DSPC, Cholesterol, PEG-Lipid)

in Ethanol

Microfluidic Mixing

mRNA in
Aqueous Buffer (pH 4-5)

Raw LNP Dispersion Dialysis vs. PBS
(Buffer Exchange)

Sterile Filtration
(0.2 µm) Purified LNPs

Click to download full resolution via product page

Caption: Workflow for SM-102/mRNA LNP Formulation.
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Caption: Cellular mRNA Delivery Pathway of SM-102 LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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